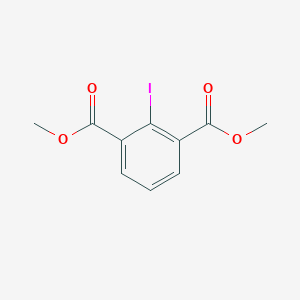
2-propylsulfanylethyl pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, 2-(propylthio)ethyl ester is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol This compound is a derivative of nicotinic acid (niacin), which is a form of vitamin B3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(propylthio)ethyl ester can be achieved through multicomponent reactions involving nicotinic acid derivatives . One common method involves the reaction of nicotinic acid with 2-(propylthio)ethanol in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction typically proceeds through esterification, where the carboxyl group of nicotinic acid reacts with the hydroxyl group of 2-(propylthio)ethanol to form the ester linkage.
Industrial Production Methods
Industrial production of nicotinic acid, 2-(propylthio)ethyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinic acid, 2-(propylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nicotinic acid, 2-(propylthio)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of nicotinic acid, 2-(propylthio)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release nicotinic acid, which then participates in various biochemical pathways. Nicotinic acid is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The propylthio group may also interact with specific proteins or enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic acid (niacin): The parent compound, which is a form of vitamin B3.
Nicotinamide: The amide form of nicotinic acid, also a form of vitamin B3.
Methyl nicotinate: The methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.
Uniqueness
Nicotinic acid, 2-(propylthio)ethyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
101952-73-2 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
2-propylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-7-15-8-6-14-11(13)10-4-3-5-12-9-10/h3-5,9H,2,6-8H2,1H3 |
Clave InChI |
ONMGOZLNJYTEJK-UHFFFAOYSA-N |
SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
SMILES canónico |
CCCSCCOC(=O)C1=CN=CC=C1 |
Key on ui other cas no. |
101952-73-2 |
Sinónimos |
2-propylsulfanylethyl pyridine-3-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B21288.png)


![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)



![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)



